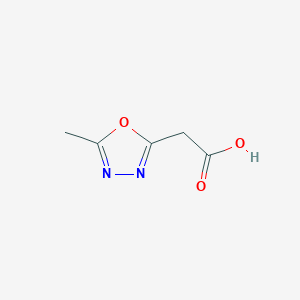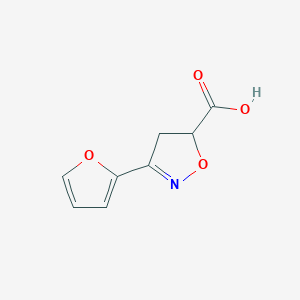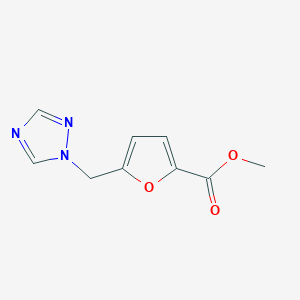
Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate
Vue d'ensemble
Description
Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate is a heterocyclic compound that contains both a furan ring and a 1,2,4-triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse biological activities and their role in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate typically involves the reaction of 5-(chloromethyl)furan-2-carboxylate with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the triazole ring.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar biological activities.
5-(1,2,4-Triazol-1-ylmethyl)furan-2-carboxylic acid: The carboxylic acid analogue of the compound.
1,2,4-Triazole-3-thiol: A triazole derivative with sulfur, known for its antimicrobial properties
Uniqueness: Methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for diverse chemical reactivity and potential for multiple biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-9(13)8-3-2-7(15-8)4-12-6-10-5-11-12/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRIEVMZWYJOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169676.png)
![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)
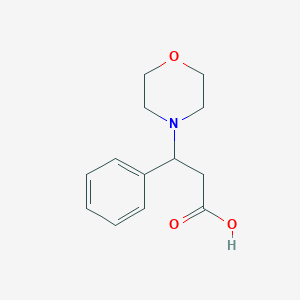
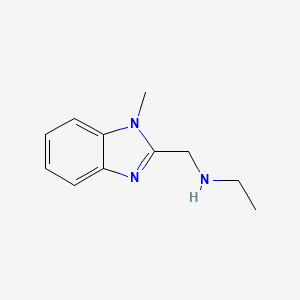
![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)
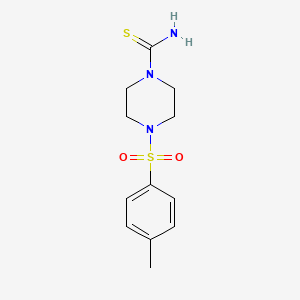
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3169716.png)
![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3169732.png)
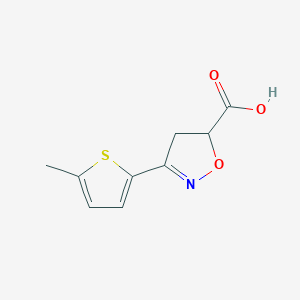
![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)
